Batzelline C
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Overview
Description
Batzelline C is a naturally occurring pyrroloquinoline alkaloid isolated from the marine sponge Batzella sp. This compound is part of a family of alkaloids that includes damirones, batzellines, makaluvamines, and discorhabdins. This compound has attracted significant attention due to its intriguing biological activities, including cytotoxicity and inhibition of topoisomerase II .
Preparation Methods
The total synthesis of batzelline C involves the construction of the highly substituted pyrrolo[4,3,2-de]quinoline skeleton. One notable synthetic route features a benzyne-mediated cyclization-functionalization sequence. This method begins with the preparation of a 4-halo-6-methoxyindoline derivative, which undergoes cyclization and chlorination to form the pyrroloquinoline skeleton . The synthesis can be summarized as follows:
- Preparation of the indoline intermediate from a commercially available compound.
- Formation of the benzyne species through treatment with excess base.
- Cyclization by intramolecular attack of the nitrogen nucleophile.
- Chlorination of the resultant arylanion species .
Chemical Reactions Analysis
Batzelline C undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to introduce functional groups.
Reduction: Reduction reactions can modify the quinoline skeleton.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include functionalized derivatives of the pyrroloquinoline skeleton .
Scientific Research Applications
Batzelline C has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrroloquinoline alkaloids.
Mechanism of Action
Batzelline C exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, this compound induces DNA damage and disrupts the cell cycle, leading to apoptosis. Additionally, this compound has been suggested to act as a DNA intercalator, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
Batzelline C is part of a family of pyrroloquinoline alkaloids that includes:
- Damirones
- Makaluvamines
- Discorhabdins
- Isobatzellines
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyrroloquinoline skeleton and its potent inhibition of HIV-1 envelope-mediated cell fusion . This distinct structure and biological activity set this compound apart from its analogs.
Properties
CAS No. |
123064-91-5 |
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Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-4-5-2-3-13-8-6(5)9(14)11(16)10(15)7(8)12/h4,13H,2-3H2,1H3 |
InChI Key |
PDESZTFOYLDOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CCNC3=C(C(=O)C(=O)C1=C23)Cl |
Origin of Product |
United States |
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